molecular formula C20H13ClFN3O B2495083 N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide CAS No. 439096-62-5

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide

Cat. No. B2495083
CAS RN: 439096-62-5
M. Wt: 365.79
InChI Key: UNDJMWAKQMYSRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds like N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide, often involves multicomponent reactions or cascade processes that efficiently form C-N, C-O, and C-S bonds. These methods are highlighted for their ability to maximize atom economy and enrich functional group diversity without the need for transition metals, emphasizing green chemistry principles (Cao et al., 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been extensively studied through NMR, FT-IR, and X-ray diffraction analyses. These studies reveal the intricate details of the molecular framework, including the presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces that stabilize the compound's structure (Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine compounds is influenced by their unique structure, enabling diverse chemical transformations. For instance, their reactivity with aldehydes and dimethyl acetylenedicarboxylate or allenoates has been explored for the synthesis of fully substituted furans, showcasing their versatility in organic synthesis (Pan et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of imidazo[1,2-a]pyridine derivatives have been thoroughly investigated. These studies provide insights into the compounds' stability, crystallinity, and suitability for further chemical modifications. The role of solvent evaporation and temperature in obtaining pure crystals has been particularly emphasized, indicating the conditions necessary for their stable formation (Dong-Mei Chen et al., 2021).

Scientific Research Applications

Pharmacological Significance and Kinase Inhibition

A comprehensive study highlights the design, synthesis, and activity studies of compounds with a tri- and tetra-substituted imidazole scaffold, known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is pivotal for the release of proinflammatory cytokines. The review elaborates on the significance of crystal structures of p38 in complex with small organic ligands, emphasizing the selective inhibitors' binding to the adenosine 5'-triphosphate (ATP) pocket, thereby displacing ATP and achieving high binding selectivity and potency (T. Scior, D. Domeyer, K. Cuanalo-Contreras, & S. Laufer, 2011).

Role in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide molecules, including those synthesized from imidazole, have been recognized for their versatility as synthetic intermediates and their biological importance. Their applications in forming metal complexes, catalysts design, asymmetric catalysis and synthesis, and medicinal applications underscore their broad utility in advanced chemistry and drug development investigations (Dongli Li, Panpan Wu, N. Sun, Yu-Jing Lu, Wing‐Leung Wong, Z. Fang, & Kun Zhang, 2019).

Synthetic and Transformational Chemistry

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, demonstrate the chemical and biological properties of these compounds. The review indicates their extensive use in creating compounds with insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other activities, highlighting the wide-ranging implications of these derivatives in pharmaceutical and agricultural industries (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, & V. Brovarets, 2018).

Advanced Material Applications

The exploration of imidazo[1,2-b]pyridazine and related compounds in medicinal chemistry reveals their significance as a class of heterocyclic nucleus providing various bioactive molecules. The review covers their structure-activity relationships (SAR), showing the potential of these compounds in developing pharmacokinetics profiles and efficiency for therapeutic applications (Amanda Garrido, Gonzalo Vera, Pierre‐Olivier Delaye, & C. Enguehard-Gueiffier, 2021).

Future Directions

The future directions in the field of imidazo[1,2-a]pyridines research include the development of environmentally benign synthetic strategies and the discovery of new pharmaceutical applications .

properties

IUPAC Name

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O/c21-14-9-7-13(8-10-14)18-12-23-19-17(6-3-11-25(18)19)24-20(26)15-4-1-2-5-16(15)22/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDJMWAKQMYSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CN3C2=NC=C3C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide

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